molecular formula C20H15F3O7 B254608 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Cat. No. B254608
M. Wt: 424.3 g/mol
InChI Key: RFGLQRVBSOYGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, such as hypercholesterolemia and atherosclerosis. ETC-1002 has shown promise in preclinical studies and has entered clinical trials.

Mechanism of Action

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids. By inhibiting ACL, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also activates AMP-activated protein kinase (AMPK), which plays a key role in regulating lipid metabolism and glucose homeostasis. The dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid makes it a promising therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels by up to 30% in preclinical models. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also reduces triglyceride levels and increases HDL cholesterol levels. In addition, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to have anti-inflammatory effects and improve endothelial function. These effects are likely due to the inhibition of ACL and activation of AMPK.

Advantages and Limitations for Lab Experiments

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been extensively studied in preclinical models, making it a well-characterized compound. However, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may make it difficult to study the specific effects of each mechanism.

Future Directions

There are several future directions for research on 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid. One direction is to further investigate the mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, particularly the activation of AMPK. Another direction is to study the effectiveness of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in clinical trials, particularly in patients with hypercholesterolemia and atherosclerosis. In addition, there may be potential for 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in other disease areas, such as diabetes and cancer, which are also associated with dysregulated lipid metabolism.

Synthesis Methods

The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid involves several steps, including the condensation of 2-ethoxyphenol with 2,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting compound with trifluoroacetic anhydride. The final step involves the esterification of the resulting compound with chloroacetic acid. The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been optimized to produce high yields and purity.

Scientific Research Applications

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been extensively studied in preclinical models, including animal models of hypercholesterolemia and atherosclerosis. In these studies, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels and inhibit the development of atherosclerotic lesions. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been shown to have anti-inflammatory effects and improve endothelial function. These findings suggest that 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may have potential as a therapeutic agent for cardiovascular diseases.

properties

Product Name

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Molecular Formula

C20H15F3O7

Molecular Weight

424.3 g/mol

IUPAC Name

2-[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

InChI

InChI=1S/C20H15F3O7/c1-2-27-13-5-3-4-6-14(13)29-18-17(26)12-8-7-11(28-10-16(24)25)9-15(12)30-19(18)20(21,22)23/h3-9H,2,10H2,1H3,(H,24,25)

InChI Key

RFGLQRVBSOYGLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Origin of Product

United States

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